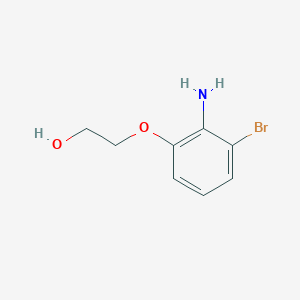

2-(2-Amino-3-bromophenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2-(2-amino-3-bromophenoxy)ethanol |

InChI |

InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |

InChI Key |

KERLHMRCSUSQNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Amino 3 Bromophenoxy Ethan 1 Ol and Its Molecular Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 2-(2-Amino-3-bromophenoxy)ethan-1-ol Framework

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.comyoutube.com For 2-(2-amino-3-bromophenoxy)ethan-1-ol, the primary disconnections involve the ether linkage, the amino group, and the bromine atom.

Disconnection of the Ether Linkage: The most logical disconnection is at the C-O bond of the ether, which points to a Williamson ether synthesis. masterorganicchemistry.com This approach suggests two main precursor pairs:

Route A: 2-amino-3-bromophenol (B111245) and a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol).

Route B: A protected 2-(2-aminophenoxy)ethan-1-ol and a brominating agent.

Disconnection of the Amino Group: The amino group can be introduced via the reduction of a nitro group. This suggests a precursor such as 2-(3-bromo-2-nitrophenoxy)ethan-1-ol. This strategy is often preferred as the nitro group is a strong deactivating group, which can influence the regioselectivity of other reactions like bromination.

Disconnection of the Bromine Atom: The bromine atom can be introduced via electrophilic aromatic substitution on a suitable precursor. The timing of this step is crucial and can be planned either before or after the formation of the ether linkage.

Based on these disconnections, a plausible forward synthetic strategy emerges:

Start with a commercially available nitrophenol, such as 2-nitrophenol (B165410).

Introduce the bromine atom ortho to the hydroxyl group and meta to the nitro group to yield 3-bromo-2-nitrophenol.

Form the ether linkage via a Williamson ether synthesis with a suitable 2-haloethanol to give 2-(3-bromo-2-nitrophenoxy)ethan-1-ol.

Reduce the nitro group to an amine to afford the final product, 2-(2-amino-3-bromophenoxy)ethan-1-ol.

Development of Novel Synthetic Routes to 2-(2-Amino-3-bromophenoxy)ethan-1-ol

The development of a synthetic route to 2-(2-amino-3-bromophenoxy)ethan-1-ol involves careful consideration of the introduction and transformation of each functional group.

Amino Group Introduction and Transformation Strategies

The introduction of the amino group is typically achieved through the reduction of a nitro group. This is a well-established and high-yielding transformation in organic synthesis.

A variety of reducing agents can be employed for the reduction of an aromatic nitro group. Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. It is often a clean and efficient method.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. chemicalbook.com

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be effective for this transformation.

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Bromine Substituent Installation and Manipulation Approaches

The installation of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic bromination. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity.

Common brominating agents include:

Molecular Bromine (Br2): Often used with a Lewis acid catalyst, although the highly activated nature of phenols can sometimes allow for bromination without a catalyst.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used in polar solvents.

The directing effects of the existing substituents on the aromatic ring will govern the position of bromination. In a 2-nitrophenol precursor, the hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director. This would direct the incoming bromine to the desired position, ortho to the hydroxyl and meta to the nitro group.

Ether Linkage Formation Methodologies

The Williamson ether synthesis is the most common and versatile method for forming the ether linkage in this context. masterorganicchemistry.comnumberanalytics.comnumberanalytics.comfrancis-press.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the synthesis of 2-(2-amino-3-bromophenoxy)ethan-1-ol, this would typically involve the reaction of a substituted phenol (B47542) with a 2-haloethanol.

The key steps and considerations for the Williamson ether synthesis include:

Deprotonation of the Phenol: The phenolic hydroxyl group must be deprotonated with a suitable base to form a more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). numberanalytics.comresearchgate.net

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in an SN2 reaction. francis-press.com

Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the SN2 reaction. numberanalytics.com

It is important to consider that the amino group in 2-aminophenol (B121084) is also nucleophilic and could potentially compete in the alkylation reaction. Therefore, a common strategy is to perform the etherification on the corresponding nitrophenol, where the nitro group is not nucleophilic, and then reduce the nitro group in a subsequent step.

Hydroxyl Group Introduction and Protection Strategies

The primary hydroxyl group in the ethan-1-ol side chain is introduced as part of the alkylating agent (e.g., 2-haloethanol). In some synthetic strategies, it may be necessary to protect this hydroxyl group to prevent it from interfering with subsequent reactions.

Common protecting groups for alcohols include:

Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.

Benzyl (B1604629) (Bn) ether: Introduced via a Williamson etherification with a benzyl halide. nih.gov

Acetals and Ketals: For the protection of diols. cem.com

The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) to regenerate the hydroxyl group. For the proposed synthesis of 2-(2-amino-3-bromophenoxy)ethan-1-ol, protection of the side-chain hydroxyl group may not be necessary if the reaction sequence is well-planned.

Optimization of Reaction Conditions for 2-(2-Amino-3-bromophenoxy)ethan-1-ol Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step of the synthesis include the choice of reagents, solvent, temperature, and reaction time.

For the Williamson Ether Synthesis:

Base and Solvent: The choice of base and solvent can significantly impact the reaction yield. Strong bases like sodium hydride in polar aprotic solvents like DMF or DMSO generally give higher yields compared to weaker bases in protic solvents. numberanalytics.com

Temperature: Increasing the reaction temperature can increase the rate of reaction but may also lead to side reactions. The optimal temperature needs to be determined experimentally.

Alkylating Agent: The reactivity of the alkyl halide (R-I > R-Br > R-Cl) will influence the reaction conditions required.

The following table provides illustrative data on how reaction conditions can be optimized for the Williamson ether synthesis of phenols.

| Entry | Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Nitrophenol | 2-Chloroethanol | K2CO3 | DMF | 80 | Moderate |

| 2 | 2-Nitrophenol | 2-Bromoethanol | K2CO3 | DMF | 80 | Good |

| 3 | 2-Nitrophenol | 2-Bromoethanol | NaH | THF | 60 | High |

For the Reduction of the Nitro Group:

Catalyst Loading: In catalytic hydrogenation, the amount of catalyst can affect the reaction rate and completeness.

Hydrogen Pressure: Higher pressures of hydrogen can lead to faster reactions.

Solvent: The choice of solvent (e.g., ethanol (B145695), ethyl acetate) can influence the solubility of the starting material and the efficiency of the reduction.

The following table shows a comparison of different reducing agents for the conversion of a nitro group to an amine.

| Entry | Substrate | Reducing Agent | Solvent | Conditions | Yield (%) |

| 1 | 2-(3-bromo-2-nitrophenoxy)ethan-1-ol (proposed) | H2, Pd/C | Ethanol | Room Temp, 1 atm | High |

| 2 | 2-(3-bromo-2-nitrophenoxy)ethan-1-ol (proposed) | Fe, HCl | Ethanol/Water | Reflux | Good |

| 3 | 2-(3-bromo-2-nitrophenoxy)ethan-1-ol (proposed) | SnCl2·2H2O | Ethyl Acetate | Reflux | High |

By systematically varying these parameters, an optimized protocol for the synthesis of 2-(2-amino-3-bromophenoxy)ethan-1-ol can be developed to achieve high yields and purity.

Temperature and Solvent Effects on Reaction Efficiency

Temperature and solvent are critical parameters that significantly influence the reaction rate, yield, and purity of the product in the synthesis of aryl ethers. The formation of the ether bond, often achieved through reactions like the Williamson ether synthesis, is highly dependent on these conditions.

Solvent: The choice of solvent is crucial for dissolving reactants and facilitating the desired chemical transformation. For the synthesis of phenoxy-ethanolamine structures, polar aprotic solvents are often preferred. These solvents can solvate the cation of the phenoxide salt while leaving the nucleophilic oxygen anion relatively free to attack the electrophilic carbon, thus accelerating the reaction.

Table 1: Common Solvents and Their Effects on Aryl Ether Synthesis

| Solvent | Type | Boiling Point (°C) | General Effects on Reaction Efficiency |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving reactants; promotes high reaction rates for nucleophilic substitution. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point allows for a wide range of reaction temperatures; effectively promotes SN2 reactions. |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | 82 | Lower boiling point limits the temperature range but is easier to remove post-reaction. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvating power but may require higher temperatures or longer reaction times compared to DMF or DMSO. |

| Ethanol (EtOH) | Polar Protic | 78 | Can participate in hydrogen bonding, potentially slowing the reaction by solvating the nucleophile; often used when the base is an alkoxide. |

Catalytic Systems in the Synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

Catalysts are frequently employed to enhance the rate and selectivity of aryl ether synthesis, particularly when dealing with less reactive substrates.

Phase-Transfer Catalysts (PTCs): In reactions involving a solid or aqueous phase and an organic phase, PTCs such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are used. These catalysts transport the nucleophile (e.g., phenoxide ion) from the solid/aqueous phase into the organic phase where the reaction with the electrophile occurs, thereby increasing the reaction rate.

Copper-Based Catalysts: The Ullmann condensation, a method for forming aryl ethers, traditionally uses a stoichiometric amount of copper. Modern variations utilize catalytic amounts of copper(I) salts (e.g., CuI) with ligands to facilitate the coupling of a phenol with a haloalkane. This is particularly useful for generating the ether linkage under milder conditions.

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions, while more commonly used for C-C and C-N bond formation, have also been adapted for C-O bond formation, offering high efficiency and functional group tolerance. researchgate.net

Enantioselective catalysis, using chiral catalysts like pseudoephedrine, can be employed in multi-component reactions to produce optically active amino ethers with high enantioselectivity. uni-pannon.hu

Pressure and Flow Chemistry Techniques in Scalable Synthesis

For large-scale production, traditional batch processing can be inefficient and hazardous. Modern techniques such as high-pressure synthesis and flow chemistry offer significant advantages.

Pressure: Applying high pressure can increase reaction rates, especially for reactions with a negative activation volume. It can also allow for the use of solvents above their normal boiling points, enabling reactions to be run at higher temperatures safely, which can significantly reduce reaction times.

Flow Chemistry: This technique involves continuously pumping reactants through a reactor (e.g., a heated tube or microreactor). unimi.it Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing. wiley-vch.denih.gov The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling highly exothermic or endothermic reactions to be managed safely. wiley-vch.de This method is ideal for scalable synthesis, as production can be increased by simply running the system for a longer duration. strath.ac.uk It also improves safety by minimizing the volume of hazardous reagents and unstable intermediates at any given time. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward; achieved by extending run time. strath.ac.uk |

| Heat Transfer | Poor; can lead to hotspots and side reactions. | Excellent; allows for precise temperature control. wiley-vch.de |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. nih.gov |

| Reaction Time | Often longer due to slower heating/cooling. | Typically much shorter due to rapid heating/mixing. nih.gov |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over all reaction parameters. unimi.it |

Green Chemistry Principles in the Synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov These principles are increasingly applied to pharmaceutical synthesis to improve sustainability.

Solvent-Free and Aqueous-Phase Synthetic Protocols

A major goal of green chemistry is to reduce the use of volatile organic compounds (VOCs) as solvents. nih.gov

Solvent-Free Reactions: These reactions are conducted without a solvent, often by heating the neat reactants, sometimes with microwave irradiation to accelerate the process. rsc.org This approach eliminates solvent waste, simplifies workup procedures, and can lead to higher reaction rates.

Aqueous-Phase Synthesis: Using water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. tu-darmstadt.de While organic reactants may have low solubility in water, this can be overcome by using phase-transfer catalysts or co-solvents. Aqueous synthesis is a cornerstone of environmentally benign chemical processes. imist.ma

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Synthetic strategies should be designed to maximize the incorporation of all materials used into the final product. jocpr.com For example, an addition reaction that incorporates all reactant atoms into the product has a 100% atom economy, whereas a substitution reaction that generates byproducts has a lower atom economy. nih.gov Minimizing waste also involves reducing the use of auxiliary substances like protecting groups, which require additional reaction steps for introduction and removal, generating more waste. sigmaaldrich.com

Table 3: Hypothetical Atom Economy for Two Synthetic Routes to the Target Compound

| Route | Reactants | Desired Product | Byproducts | % Atom Economy (Approx.) |

|---|---|---|---|---|

| Route A (Substitution) | 2-Amino-3-bromophenol + 2-Chloroethanol + Base (e.g., NaOH) | 2-(2-Amino-3-bromophenoxy)ethan-1-ol | NaCl + H2O | < 75% |

| Route B (Ring Opening) | Sodium 2-amino-3-bromophenoxide + Ethylene (B1197577) Oxide | 2-(2-Amino-3-bromophenoxy)ethan-1-ol | None (in theory) | 100% |

Use of Renewable Feedstocks and Biodegradable Reagents

A key principle of green chemistry is the use of raw materials and feedstocks that are renewable rather than depleting. researchgate.netrsc.org

Renewable Feedstocks: Many aromatic compounds can be derived from lignin, a component of biomass, while aliphatic chains can be sourced from bio-ethanol or other fermentation products. researchgate.netnih.gov The development of microbial fermentation and metabolic engineering pathways allows for the production of complex chemical precursors from simple renewable sources like glucose. researchgate.netfrontiersin.org While the direct synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol from renewable feedstocks is not established, its core components (a phenol and an ethanolamine) are targets for bio-based production routes.

Biodegradable Reagents: The use of reagents and catalysts that are biodegradable reduces their long-term environmental impact. This includes designing catalysts that can be easily recovered and recycled, or choosing reagents that break down into harmless substances after the reaction is complete.

Enantioselective Synthesis of Chiral Derivatives of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

The enantioselective synthesis of chiral derivatives of 2-(2-Amino-3-bromophenoxy)ethan-1-ol can be approached through several strategic pathways. These methods focus on establishing the chiral center at the C2 position of the ethanol moiety with high enantiomeric excess (ee). Key strategies include the asymmetric hydrogenation of a prochiral precursor, the enantioselective opening of a meso-epoxide, and the kinetic resolution of a racemic mixture.

One prominent method involves the asymmetric hydrogenation of an α-(2-amino-3-bromophenoxy)acetaldehyde derivative. This transformation can be achieved using chiral ruthenium-based catalysts, which have shown considerable success in the dynamic kinetic resolution of analogous α-aryloxy aldehydes. lookchem.com In this approach, a chiral diphosphine ligand in conjunction with a diamine ligand on a ruthenium center facilitates the stereoselective addition of hydrogen across the carbonyl group. The in situ racemization of the starting aldehyde allows for a theoretical yield of up to 100% of a single enantiomer.

Another powerful technique is the enantioselective ring-opening of a symmetrically substituted epoxide, such as 2-(2-amino-3-bromophenoxymethyl)oxirane. This method relies on the desymmetrization of a meso or prochiral epoxide using a nucleophile in the presence of a chiral catalyst. organicreactions.orgrroij.com Chiral chromium, cobalt, or aluminum-salen complexes are often employed to catalyze the addition of nucleophiles like water, alcohols, or amines to one of the two enantiotopic carbons of the epoxide ring, leading to the formation of a chiral β-substituted alcohol with high enantioselectivity.

Kinetic resolution offers a different approach, wherein one enantiomer of a racemic mixture of a 2-(2-Amino-3-bromophenoxy)ethan-1-ol derivative reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. For instance, enzyme-catalyzed acylation or hydrolysis can be highly enantioselective. Similarly, metal-catalyzed reactions, such as the copper-catalyzed asymmetric hydroboration of a related vinyl ether, can achieve effective kinetic resolution. nih.gov

The following tables present hypothetical yet plausible data for these enantioselective methodologies, based on established results for structurally similar compounds.

Table 1: Asymmetric Hydrogenation of a Prochiral α-(2-amino-3-bromophenoxy)acetaldehyde Derivative

| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (S)-BINAP | 1 | Methanol | 25 | 95 | 88 |

| 2 | (R)-MeO-BIPHEP | 0.5 | Ethanol | 30 | 98 | 92 |

| 3 | (S,S)-Ts-DPEN | 1 | Isopropanol | 25 | 92 | 95 |

| 4 | (R,R)-DACH | 0.5 | Toluene | 40 | 96 | 90 |

Table 2: Enantioselective Ring-Opening of 2-(2-amino-3-bromophenoxymethyl)oxirane

| Entry | Chiral Catalyst | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | (R,R)-Salen-Cr(III)Cl | H₂O | 5 | Dichloromethane | 0 | 90 | 94 |

| 2 | (S,S)-Salen-Co(II) | Benzylamine | 2 | Tetrahydrofuran | 25 | 88 | 96 |

| 3 | (R)-BINOL-Al(III) | Methanol | 10 | Acetonitrile | -20 | 85 | 91 |

| 4 | Chiral Yttrium-Bipyridine | H₂O | 1 | tert-Butyl methyl ether | 25 | 93 | 98 |

Table 3: Kinetic Resolution of Racemic 2-(2-Amino-3-bromophenoxy)ethan-1-ol Derivatives

| Entry | Method | Chiral Reagent/Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (Substrate, %) | Enantiomeric Excess (Product, %) |

| 1 | Enzymatic Acylation | Lipase PS-C | Toluene | 50 | >99 | 98 |

| 2 | Asymmetric Hydroboration | (R)-DTBM-SEGPHOS-CuCl | Tetrahydrofuran | 52 | 98 | 95 |

| 3 | Sharpless Asymmetric Epoxidation | (-)-DET | Dichloromethane | 48 | 96 | >99 |

| 4 | Chiral Amine Acylation | (S)-1-Phenylethylamine | Triethylamine (B128534) | 51 | 97 | 94 |

Computational and Theoretical Chemistry Studies of 2 2 Amino 3 Bromophenoxy Ethan 1 Ol

Quantum Mechanical Characterization of 2-(2-Amino-3-bromophenoxy)ethan-1-ol Electronic Structure

Quantum mechanical calculations are essential for understanding the distribution of electrons and energy levels within a molecule, which dictates its geometry and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. By employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can calculate optimized geometric parameters. researchgate.netresearchgate.net These calculations for 2-(2-Amino-3-bromophenoxy)ethan-1-ol would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's spatial conformation. The results would likely indicate significant intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amino group or the phenoxy oxygen, which stabilize specific conformers.

Interactive Data Table: Predicted Geometric Parameters from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations for similar organic molecules.)

Ab initio methods, which are based on first principles of quantum mechanics without empirical data, are used to determine fundamental electronic properties. Calculations such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) provide insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. For this molecule, the electron-rich aromatic ring, amino group, and oxygen atoms would significantly influence the HOMO and LUMO energies.

Interactive Data Table: Calculated Electronic Properties (Note: The following data is representative and based on calculations for analogous aromatic amino alcohols.)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is invaluable for predicting how a molecule will interact with other chemical species. In an MEP map of 2-(2-Amino-3-bromophenoxy)ethan-1-ol, distinct regions of charge would be visible. researchgate.net

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups would exhibit the most positive potential, making them primary sites for hydrogen bonding. researchgate.net

Neutral Potential (Green): The carbon-hydrogen bonds of the aromatic ring and ethyl chain would show relatively neutral potential.

The MEP map would highlight the molecule's polarity and its capacity to act as both a hydrogen bond donor (from the -OH and -NH2 groups) and acceptor (at the O and N atoms).

Molecular Dynamics Simulations and Conformational Landscape of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.comnih.gov This approach provides a view of the molecule's conformational flexibility, interactions with its environment, and aggregation behavior.

MD simulations can also model how multiple molecules of 2-(2-Amino-3-bromophenoxy)ethan-1-ol interact with each other. The primary intermolecular forces would be hydrogen bonds formed between the hydroxyl and amino groups of neighboring molecules. researchgate.net Additionally, π-π stacking interactions could occur between the aromatic rings, leading to aggregation. Simulations could predict the strength and geometry of these interactions, revealing whether the substance is likely to form dimers, larger clusters, or organized structures in a condensed phase.

Theoretical Prediction of Reaction Pathways and Transition States for 2-(2-Amino-3-bromophenoxy)ethan-1-ol Transformations

Currently, there are no published studies that theoretically predict the reaction pathways and transition states for transformations involving 2-(2-Amino-3-bromophenoxy)ethan-1-ol. Such studies would typically employ quantum chemical calculations to map the potential energy surface of a reaction, identifying the most likely routes for chemical change.

Without dedicated computational research, data on the energy profiles and activation barriers for reactions of 2-(2-Amino-3-bromophenoxy)ethan-1-ol are unavailable. This information is crucial for understanding the kinetics and feasibility of its chemical transformations.

The identification of rate-determining steps is a key outcome of reaction pathway analysis. As no such analyses have been performed for 2-(2-Amino-3-bromophenoxy)ethan-1-ol, this information does not exist in the current body of scientific literature.

Structure-Reactivity Relationship (SRR) Modeling for 2-(2-Amino-3-bromophenoxy)ethan-1-ol Analogs

Structure-Reactivity Relationship (SRR) modeling is a powerful tool for understanding how molecular structure influences chemical reactivity. However, no SRR models have been specifically developed for analogs of 2-(2-Amino-3-bromophenoxy)ethan-1-ol. While general Quantitative Structure-Activity Relationship (QSAR) studies exist for broader classes of compounds like bromoaniline or phenoxyethanolamine derivatives, these are not specific enough to provide accurate, transferable insights for the target molecule and its close analogs.

In Silico Screening and Library Design of Derivatives for Chemical Diversity

In silico screening and the design of chemical libraries are vital for drug discovery and materials science. These computational techniques allow for the rapid assessment of large numbers of virtual compounds. There is no evidence in the current literature of in silico screening efforts or the design of derivative libraries based on the 2-(2-Amino-3-bromophenoxy)ethan-1-ol scaffold. Such an undertaking would be the first of its kind for this compound.

Derivatization and Functionalization Strategies for 2 2 Amino 3 Bromophenoxy Ethan 1 Ol

Modifications of the Amino Functionality in 2-(2-Amino-3-bromophenoxy)ethan-1-ol

The primary amino group on the aromatic ring is a versatile nucleophile and a key site for a variety of chemical modifications. Its reactivity allows for the introduction of a wide range of substituents, fundamentally altering the electronic and steric properties of the molecule.

The nucleophilic character of the primary amino group allows for straightforward acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more stable and less basic amide. google.com

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. core.ac.uk More controlled methods, such as hydrogen-borrowing catalysis using alcohols as alkylating agents, offer a greener alternative that often results in selective mono-alkylation. nih.gov

Sulfonylation is the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group known for its stability and presence in many pharmaceutically active compounds.

| Reaction Type | Reagent | Product Structure | Typical Conditions |

| Acylation | Acetyl chloride | 2-(2-Acetamido-3-bromophenoxy)ethan-1-ol | Pyridine, CH₂Cl₂, 0 °C to RT |

| Acylation | Benzoyl chloride | 2-(2-(Benzoylamino)-3-bromophenoxy)ethan-1-ol | Triethylamine (B128534), THF, 0 °C to RT |

| Alkylation | Benzyl (B1604629) bromide | 2-(2-(Benzylamino)-3-bromophenoxy)ethan-1-ol | K₂CO₃, Acetonitrile (B52724), Reflux |

| Alkylation | Isopropanol | 2-(2-(Isopropylamino)-3-bromophenoxy)ethan-1-ol | Ru or Ir catalyst, Heat |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-bromo-6-(2-hydroxyethoxy)phenyl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂, RT |

The primary amino group is a key precursor for the synthesis of imines (Schiff bases) and for constructing various heterocyclic systems.

Schiff Base Formation: The condensation reaction between the primary amine of 2-(2-amino-3-bromophenoxy)ethan-1-ol and an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base. ekb.eg This reaction is typically catalyzed by acid or base and involves the removal of water. rsc.org The resulting C=N double bond is a versatile functional group for further transformations.

Heterocycle Formation: The presence of multiple functional groups on the molecule and its derivatives allows for intramolecular cyclization reactions to form heterocyclic rings. nih.gov For instance, the amino group can react with a suitably placed electrophile on a side chain, or participate in reactions involving the adjacent bromo-substituent, to construct fused ring systems such as benzothiazines or other nitrogen-containing heterocycles. researchgate.netnih.gov The reaction of an amino alcohol with salicylaldehydes can lead to the formation of 1,3-oxazolidines under certain conditions. nih.gov

| Reaction Type | Reagent(s) | Product Class | Typical Conditions |

| Schiff Base Formation | Benzaldehyde | Imine | Ethanol (B145695), Acetic acid (cat.), Reflux |

| Schiff Base Formation | 4-Methoxybenzaldehyde | Imine | Methanol, Reflux |

| Schiff Base Formation | Acetone | Imine | Toluene, Dean-Stark trap, Reflux |

| Heterocycle Formation | Phosgene equivalent | Benzoxazolone | Base, Toluene, Heat |

Strategic Functionalization of the Hydroxyl Group in 2-(2-Amino-3-bromophenoxy)ethan-1-ol

The hydroxyl group readily undergoes esterification and etherification, two of the most fundamental transformations for alcohols.

Ester Formation: Esters can be synthesized through the reaction of the alcohol with carboxylic acids (Fischer esterification) or, more efficiently, with reactive carboxylic acid derivatives like acyl chlorides or anhydrides. pearson.com The reaction with acyl chlorides is typically performed in the presence of a non-nucleophilic base to scavenge the HCl produced.

Ether Formation: The Williamson ether synthesis is a classic and reliable method for preparing ethers from alcohols. masterorganicchemistry.com The process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. youtube.comlibretexts.org

| Reaction Type | Reagent(s) | Product Structure | Typical Conditions |

| Esterification | Acetic anhydride | 2-(2-Amino-3-bromophenoxy)ethyl acetate | Pyridine, DMAP (cat.), RT |

| Esterification | Benzoyl chloride | 2-(2-Amino-3-bromophenoxy)ethyl benzoate | Triethylamine, CH₂Cl₂, 0 °C |

| Etherification | Sodium hydride, then Methyl iodide | 2-(2-Amino-3-bromophenoxy)-1-methoxyethane | THF, 0 °C to RT |

| Etherification | Potassium tert-butoxide, then Benzyl bromide | 1-(Benzyloxy)-2-(2-amino-3-bromophenoxy)ethane | THF, RT |

To enhance the reactivity of the side chain for nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester.

Conversion to Halides: Primary alcohols can be transformed into alkyl halides using various reagents. Thionyl chloride (SOCl₂) is commonly used to produce alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides. masterorganicchemistry.com These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. youtube.com

Conversion to Sulfonate Esters: A milder way to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

| Reaction Type | Reagent | Product Class | Typical Conditions |

| Halogenation | Thionyl chloride (SOCl₂) | Alkyl chloride | Pyridine, 0 °C to RT |

| Halogenation | Phosphorus tribromide (PBr₃) | Alkyl bromide | Diethyl ether, 0 °C |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Pyridine, CH₂Cl₂, 0 °C to RT |

| Mesylation | Methanesulfonyl chloride (MsCl) | Mesylate | Triethylamine, CH₂Cl₂, 0 °C |

Cross-Coupling Reactions and Halogen Manipulation of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

The bromine atom attached to the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for elaborating the core structure of the molecule.

Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, introducing a new aryl or vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an alkynylated derivative. researchgate.net

Heck Coupling: Reaction with an alkene to form a C-C bond and introduce a vinyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating a more complex diamine structure.

Stille Coupling: Reaction with an organostannane reagent to form a C-C bond.

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and selectivity.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Feature |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Biphenyl moiety |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Phenylethynyl group |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | Styrenyl group |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP | Morpholinyl substituent |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Vinyl group |

Halogen Manipulation: The bromine atom can also be manipulated in other ways. For example, it can be removed via catalytic hydrogenation (hydrodehalogenation) or converted into an organometallic species through lithium-halogen exchange using an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide range of functional groups.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Negishi)

The bromine atom on the aromatic ring of 2-(2-Amino-3-bromophenoxy)ethan-1-ol is a key handle for carbon-carbon bond formation through various cross-coupling reactions. The Sonogashira and Negishi reactions are prominent examples of such transformations, enabling the introduction of alkynyl and alkyl/aryl groups, respectively.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is typically carried out under mild conditions, which is advantageous when dealing with multifunctional molecules like 2-(2-Amino-3-bromophenoxy)ethan-1-ol, as it minimizes the risk of side reactions involving the amino and hydroxyl groups. wikipedia.org

Based on these findings, a proposed Sonogashira coupling of 2-(2-Amino-3-bromophenoxy)ethan-1-ol with a terminal alkyne is depicted below. The reaction would likely require protection of the amino and/or hydroxyl groups to prevent interference with the catalytic cycle, although the mild basic conditions of the Sonogashira reaction might render this unnecessary in some cases.

Table 1: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.orgscirp.orgresearchgate.net |

Negishi Coupling:

The Negishi coupling is another pivotal carbon-carbon bond-forming reaction that involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. beilstein-journals.orgnih.govworktribe.com This reaction is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules, including unnatural amino acids. beilstein-journals.orgnih.govworktribe.com

Direct experimental data on the Negishi coupling of 2-(2-Amino-3-bromophenoxy)ethan-1-ol is scarce in the surveyed literature. However, the successful application of Negishi coupling to other bromo-substituted aromatic and heteroaromatic compounds suggests its feasibility. beilstein-journals.org For instance, the Negishi cross-coupling has been successfully employed for the alkylation of protected bromotryptophan derivatives with various alkyl iodides. nih.gov These reactions are often carried out using a palladium catalyst and are tolerant of the functional groups present in amino acids. nih.gov

Therefore, it is plausible that 2-(2-Amino-3-bromophenoxy)ethan-1-ol, after suitable protection of the amino and hydroxyl groups, could undergo Negishi coupling with an organozinc reagent to introduce a variety of alkyl or aryl substituents at the 3-position of the phenoxy ring. The choice of catalyst and reaction conditions would be crucial to ensure high efficiency and prevent unwanted side reactions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This transformation is particularly useful for creating a nucleophilic carbon center on an aromatic ring, which can then react with a wide range of electrophiles. The bromo-substituent in 2-(2-Amino-3-bromophenoxy)ethan-1-ol makes it a suitable candidate for such reactions. wikipedia.org

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu The presence of the amino and hydroxyl groups in 2-(2-Amino-3-bromophenoxy)ethan-1-ol presents a challenge, as these acidic protons would be readily deprotonated by the organolithium reagent. Therefore, protection of these functional groups would be a prerequisite for a successful halogen-metal exchange.

Studies on bromoheterocyclic compounds bearing substituents with acidic protons have demonstrated that a combination of a Grignard reagent (like i-PrMgCl) to deprotonate the acidic group, followed by an organolithium reagent (like n-BuLi) for the halogen-metal exchange, can be an effective strategy. nih.govmdpi.com This approach avoids the consumption of multiple equivalents of the organolithium reagent for deprotonation. nih.govmdpi.com

Once the lithiated intermediate of protected 2-(2-Amino-3-bromophenoxy)ethan-1-ol is formed, it can be quenched with various electrophiles to introduce a diverse range of functional groups, as illustrated in the following table based on general halogen-metal exchange reactions.

Table 2: Potential Functionalizations via Halogen-Metal Exchange of a Protected 2-(2-Amino-3-bromophenoxy)ethan-1-ol Derivative

| Electrophile | Introduced Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| RCHO | Secondary alcohol |

| R₂CO | Tertiary alcohol |

| RCN | Ketone |

| MeI | Methyl group |

Cyclization and Ring-Closure Reactions Utilizing 2-(2-Amino-3-bromophenoxy)ethan-1-ol as a Precursor

The presence of the amino and hydroxyl functionalities in 2-(2-Amino-3-bromophenoxy)ethan-1-ol makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions can lead to the formation of five-, six-, or seven-membered rings, depending on the reaction conditions and the nature of any additional reagents.

One prominent application of similar 2-(2-bromophenoxy) derivatives is in the synthesis of benzofurans. A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, has been reported to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org Although this example involves a ketone instead of an alcohol, it highlights the potential for the phenoxy oxygen to participate in cyclization.

For 2-(2-Amino-3-bromophenoxy)ethan-1-ol, the amino group can also act as a nucleophile in cyclization reactions. For instance, after suitable modification of the ethan-1-ol side chain, the amino group could participate in ring closure. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, where the ortho substituent reacts with one of the α-methylene groups of the dialkylamino moiety to form a new ring. nih.gov While the primary amino group in the target molecule would need to be derivatized to a tertiary amine for this specific effect, it illustrates the general principle of using an ortho-amino group in cyclization.

Furthermore, the Parham cyclization, which involves an intramolecular reaction of an aryllithium species with a side-chain electrophile, could be a viable strategy. wikipedia.org Following a halogen-metal exchange on a protected form of 2-(2-Amino-3-bromophenoxy)ethan-1-ol, a suitably functionalized side chain could undergo intramolecular attack by the newly formed aryllithium to generate a heterocyclic system.

Synthesis of Complex Architectures from 2-(2-Amino-3-bromophenoxy)ethan-1-ol Precursors

The strategic combination of the derivatization and cyclization reactions discussed above allows for the use of 2-(2-Amino-3-bromophenoxy)ethan-1-ol as a building block for the synthesis of more complex molecular architectures. The ability to sequentially or concurrently functionalize the bromo, amino, and hydroxyl groups provides a powerful tool for constructing molecules with a high degree of structural diversity. uni-muenster.de

For example, a Sonogashira or Negishi coupling could be performed to introduce a complex side chain at the 3-position. Subsequently, the amino and hydroxyl groups could be utilized in a cyclization reaction to form a fused heterocyclic system. Alternatively, the amino group could be acylated or alkylated, and the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, providing further handles for elaboration.

The synthesis of unnatural amino acids and their incorporation into peptides is an area where such building blocks are valuable. beilstein-journals.orgnih.govworktribe.com The 2-aminophenoxy scaffold can be found in various biologically active compounds, and the ability to introduce diverse substituents via the bromo group makes 2-(2-Amino-3-bromophenoxy)ethan-1-ol an attractive starting material for the synthesis of novel pharmaceutical candidates.

While specific examples of complex molecules synthesized directly from 2-(2-Amino-3-bromophenoxy)ethan-1-ol were not identified in the reviewed literature, the chemical principles outlined above strongly support its potential as a versatile precursor in the construction of intricate organic molecules.

Role of 2 2 Amino 3 Bromophenoxy Ethan 1 Ol As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization of 2-(2-Amino-3-bromophenoxy)ethan-1-ol in Heterocyclic Compound Synthesis

The presence of vicinal amino and hydroxyl groups on the aromatic ring, along with the reactive ethanolamine (B43304) moiety, makes 2-(2-Amino-3-bromophenoxy)ethan-1-ol a promising precursor for the synthesis of various heterocyclic compounds. These heterocycles are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention for their use in the formulation of high-performance polymers. ikm.org.my The synthesis of 1,3-benzoxazines typically involves the Mannich condensation reaction of a phenol (B47542), a primary amine, and formaldehyde. ikm.org.my While 2-(2-Amino-3-bromophenoxy)ethan-1-ol is an o-aminophenol derivative, its structure allows for an intramolecular variation of this reaction.

Theoretically, the primary amino group and the phenolic hydroxyl group of 2-(2-Amino-3-bromophenoxy)ethan-1-ol can react with a carbonyl source, such as formaldehyde, to form a benzoxazine (B1645224) ring. The ethanolamine side chain can also participate in the cyclization, potentially leading to the formation of more complex, fused ring systems. For instance, an intramolecular cyclization could occur between the amino group, the phenolic hydroxyl, and the hydroxyl group of the ethanolamine side chain in the presence of an appropriate aldehyde or ketone, leading to a polycyclic benzoxazine derivative. The reaction conditions for such a transformation would likely involve a suitable solvent and possibly a catalyst to facilitate the ring closure.

Table 1: Potential Benzoxazine Synthesis via Intramolecular Cyclization

| Reactant | Reagent | Potential Product |

| 2-(2-Amino-3-bromophenoxy)ethan-1-ol | Formaldehyde | Brominated polycyclic benzoxazine derivative |

The resulting brominated benzoxazine monomer could be a valuable component in the synthesis of functional polymers with enhanced thermal stability and flame retardancy, owing to the presence of the bromine atom.

The o-aminophenol moiety within 2-(2-Amino-3-bromophenoxy)ethan-1-ol serves as a potential starting point for the synthesis of indole (B1671886) and quinoline (B57606) derivatives, which are core structures in many natural products and pharmaceuticals.

Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. researchgate.net To utilize 2-(2-Amino-3-bromophenoxy)ethan-1-ol in an indole synthesis, the amino group would first need to be converted into a hydrazine (B178648) derivative. This could be achieved through diazotization followed by reduction. The resulting hydrazine could then be reacted with a suitable carbonyl compound to initiate the Fischer cyclization, ultimately yielding a functionalized indole. The bromophenoxy ethanol (B145695) side chain would remain as a substituent on the indole ring, offering further opportunities for chemical modification.

Quinoline Synthesis: The Friedländer annulation is a widely used method for the synthesis of quinolines, involving the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.gov To employ 2-(2-Amino-3-bromophenoxy)ethan-1-ol in a Friedländer-type synthesis, the molecule would need to be transformed into a suitable o-aminobenzaldehyde or o-aminoketone derivative. This could potentially be achieved through selective oxidation of the ethanolamine side chain or by other functional group manipulations. Alternatively, the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, could be adapted. ikm.org.my In this scenario, the amino group of 2-(2-Amino-3-bromophenoxy)ethan-1-ol would react to form the quinoline core.

Employment of 2-(2-Amino-3-bromophenoxy)ethan-1-ol as a Ligand Precursor in Catalysis

The structural features of 2-(2-Amino-3-bromophenoxy)ethan-1-ol make it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a variety of transition metals.

The ethanolamine side chain of 2-(2-Amino-3-bromophenoxy)ethan-1-ol contains a stereocenter, which can be exploited in the design of chiral ligands. By resolving the racemic mixture of the starting material or by employing stereoselective synthetic methods, enantiomerically pure ligands can be prepared.

A common strategy for creating ligands from amino alcohols is through the formation of Schiff bases. The primary amino group of 2-(2-Amino-3-bromophenoxy)ethan-1-ol can be condensed with a variety of aldehydes or ketones to form chiral Schiff base ligands. nih.gov The resulting imine, along with the phenolic and alcoholic hydroxyl groups, can coordinate to a metal center, creating a chiral environment around the metal. This chiral environment can then be used to induce enantioselectivity in a variety of catalytic reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Table 2: Potential Chiral Ligand Synthesis

| Reactant | Reagent | Ligand Type | Potential Application |

| 2-(2-Amino-3-bromophenoxy)ethan-1-ol | Salicylaldehyde | Chiral Schiff Base | Asymmetric Catalysis |

| 2-(2-Amino-3-bromophenoxy)ethan-1-ol | Acetylacetone | Chiral β-ketoiminate | Asymmetric Catalysis |

The coordination chemistry of ligands derived from 2-(2-Amino-3-bromophenoxy)ethan-1-ol with various transition metals would be a rich area of study. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring or by altering the structure of the aldehyde or ketone used to form a Schiff base.

The resulting metal complexes could be characterized by techniques such as X-ray crystallography, spectroscopy, and electrochemistry to understand their geometric and electronic structures. These studies would be crucial for understanding the mechanism of any catalytic reactions in which these complexes are employed and for designing more efficient and selective catalysts. The presence of the bromine atom could also influence the electronic properties of the metal center, potentially leading to unique catalytic activities. derpharmachemica.comresearchgate.net

Integration of 2-(2-Amino-3-bromophenoxy)ethan-1-ol into Complex Natural Product Total Synthesis Schemes

While there are no documented examples of the direct use of 2-(2-Amino-3-bromophenoxy)ethan-1-ol in the total synthesis of natural products, its potential as a versatile building block is evident. Many natural products contain complex heterocyclic cores and stereochemically rich side chains, and this compound could serve as a valuable starting material for the construction of such molecules.

The ability to form functionalized indole and quinoline derivatives, as discussed earlier, is particularly relevant, as these motifs are present in a vast number of alkaloids and other biologically active natural products. The brominated aromatic ring could be used to introduce further complexity through cross-coupling reactions, allowing for the attachment of other molecular fragments.

Furthermore, the chiral ethanolamine side chain could be incorporated into the backbone of a natural product or used to control the stereochemistry of subsequent reactions. The synthesis of complex molecules often relies on the use of chiral building blocks, and 2-(2-Amino-3-bromophenoxy)ethan-1-ol, in its enantiomerically pure form, could be a valuable addition to the synthetic chemist's toolbox. The development of synthetic routes that utilize this compound could open up new avenues for the efficient and stereoselective synthesis of a variety of complex natural products. mdpi.comnih.gov

Application of 2-(2-Amino-3-bromophenoxy)ethan-1-ol in Polymer and Material Science Research

The unique combination of reactive sites in 2-(2-Amino-3-bromophenoxy)ethan-1-ol makes it a promising candidate for the development of advanced polymers and materials. The amino and hydroxyl groups can participate in various polymerization reactions, while the bromo-substituted aromatic ring can influence the electronic properties and intermolecular interactions of the resulting materials.

The primary amino group and the hydroxyl group of 2-(2-Amino-3-bromophenoxy)ethan-1-ol allow it to be used as a monomer in the synthesis of a variety of functional polymers. For instance, aminophenols are known to undergo oxidative polymerization to produce polyanilines, which are conductive polymers. mdpi.comresearchgate.net The presence of the ethoxy-alcohol side chain and the bromine atom would likely modify the properties of the resulting polymer, potentially enhancing its solubility and processability.

The amino group can react with carboxylic acids, acyl chlorides, or anhydrides to form polyamides, or with isocyanates to form polyureas. The hydroxyl group can participate in condensation reactions to form polyesters or polyethers. The bifunctionality of the molecule allows for its use in step-growth polymerization to create linear polymers. Furthermore, the bromine atom on the aromatic ring can be a site for post-polymerization modification, for example, through cross-coupling reactions to introduce other functional groups.

Table 1: Potential Polymerization Reactions Involving 2-(2-Amino-3-bromophenoxy)ethan-1-ol

| Polymerization Type | Reactive Groups Involved | Resulting Polymer Class | Potential Properties |

| Oxidative Polymerization | Amino group, Aromatic ring | Substituted Polyaniline | Conductive, Improved Solubility |

| Polycondensation | Amino and/or Hydroxyl group | Polyamides, Polyesters, Polyethers | High thermal stability, Specific mechanical properties |

| Polyaddition | Amino group | Polyureas | Elastomeric properties |

Detailed research into the polymerization kinetics and the characterization of polymers derived from 2-(2-Amino-3-bromophenoxy)ethan-1-ol would be necessary to fully elucidate their properties and potential applications.

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The functional groups on 2-(2-Amino-3-bromophenoxy)ethan-1-ol make it an excellent candidate for designing and constructing supramolecular assemblies.

The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which are fundamental to the formation of many supramolecular structures. The aromatic ring can participate in π-π stacking interactions, another key driving force for self-assembly.

Crucially, the bromine atom can engage in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and it has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The presence of a bromine atom can therefore be used to direct the self-assembly of 2-(2-Amino-3-bromophenoxy)ethan-1-ol into specific, predictable structures. Research on other halogenated molecules has shown that halogenation can influence supramolecular chirality and chiroptical responses. nih.gov

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Amino group, Hydroxyl group | Sheets, Helices, Networks |

| π-π Stacking | Aromatic ring | Columnar stacks, Lamellar structures |

| Halogen Bonding | Bromo group | Chains, Layers, 3D Networks |

| van der Waals Forces | Entire molecule | Close-packed structures |

The interplay of these various non-covalent interactions could lead to the formation of complex and functional supramolecular materials such as gels, liquid crystals, or porous frameworks. The specific outcome of the self-assembly process would depend on factors such as solvent, temperature, and the presence of other interacting molecules.

Advanced Analytical Methodologies for the Study of 2 2 Amino 3 Bromophenoxy Ethan 1 Ol

Spectroscopic Techniques for Structural Elucidation of 2-(2-Amino-3-bromophenoxy)ethan-1-ol and its Derivatives (focused on methodology)

The precise molecular structure of 2-(2-Amino-3-bromophenoxy)ethan-1-ol is determined through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous assignment of its atomic connectivity and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Methodologies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ethernet.edu.et For a molecule with the complexity of 2-(2-Amino-3-bromophenoxy)ethan-1-ol, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of all proton and carbon signals. weebly.comomicsonline.org

Two-Dimensional (2D) NMR Spectroscopy:

Correlation Spectroscopy (COSY): This experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. For 2-(2-Amino-3-bromophenoxy)ethan-1-ol, COSY would reveal correlations between the protons of the ethan-1-ol side chain, specifically the -OCH₂- and -CH₂OH groups. It would also show correlations between the adjacent aromatic protons on the substituted benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the signals of the aromatic C-H carbons can be distinguished from the quaternary carbons (C-O, C-Br, C-NH₂). numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the protons of the -OCH₂- group to the aromatic carbon attached to the ether oxygen, thus confirming the connection of the ethoxy group to the phenoxy ring. omicsonline.org

Expected ¹H and ¹³C NMR Correlations for 2-(2-Amino-3-bromophenoxy)ethan-1-ol:

| NMR Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | -O-CH ₂-CH ₂-OHAromatic H - Aromatic H |

| HSQC | ¹H - ¹³C (1-bond) | -O-C H₂- (¹H )-C H₂-OH (¹H )Aromatic C H (¹H ) |

| HMBC | ¹H - ¹³C (2-3 bonds) | -O-CH ₂ → C -O (Aromatic)-CH ₂-OH → C -O (Aliphatic)Aromatic H → Aromatic C (2-3 bonds away) |

Solid-State NMR (ssNMR):

For analyzing the compound in its solid form, ssNMR provides insights into the molecular structure and packing in the crystalline state. nih.gov While liquid-state NMR averages out anisotropic interactions through molecular tumbling, ssNMR measures these interactions, providing information on molecular symmetry and intermolecular interactions. mst.eduemory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state. nih.gov This methodology is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of 2-(2-Amino-3-bromophenoxy)ethan-1-ol and for gaining structural information through the analysis of its fragmentation patterns.

Elemental Composition: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This allows for the determination of the exact molecular formula from the measured accurate mass of the molecular ion. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides a molecular fingerprint that can be used to confirm the structure. The fragmentation pathways are predictable based on the functional groups present.

Plausible Fragmentation Pathways for 2-(2-Amino-3-bromophenoxy)ethan-1-ol:

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M]⁺ | [M-H₂O]⁺ | H₂O | Loss of water from the alcohol group. |

| [M]⁺ | [M-CH₂OH]⁺ | •CH₂OH | Alpha-cleavage at the ether linkage. |

| [M]⁺ | [M-C₂H₄O]⁺ | C₂H₄O | Cleavage of the ethoxy side chain. |

| [M]⁺ | [M-Br]⁺ | •Br | Loss of the bromine radical. |

This fragmentation data, combined with the high-resolution mass measurements, provides unequivocal evidence for the proposed structure. researchgate.net

Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present in 2-(2-Amino-3-bromophenoxy)ethan-1-ol. longdom.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy. cuni.czresearchgate.net

Characteristic Vibrational Frequencies for 2-(2-Amino-3-bromophenoxy)ethan-1-ol:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (Amine) | Stretching | 3300-3500 (two bands for -NH₂) | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 (strong) |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 | 1500-1600 (strong) |

| C-O (Ether) | Asymmetric Stretching | 1200-1275 | Weak |

| C-O (Alcohol) | Stretching | 1000-1260 | Weak |

| C-Br | Stretching | 500-600 | 500-600 |

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups: the primary amine, the primary alcohol, the aromatic ether linkage, and the brominated phenyl ring. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum is characteristic of the chromophores within the molecule. For 2-(2-Amino-3-bromophenoxy)ethan-1-ol, the primary chromophore is the substituted aniline (B41778) ring. The position and intensity of the absorption bands are sensitive to the substituents (amino, bromo, and alkoxy groups) on the benzene ring. One would expect to see characteristic π → π* transitions for the aromatic system. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including aniline derivatives, are fluorescent. nih.govacs.org An emission spectrum can be obtained by exciting the sample at a wavelength corresponding to an absorption maximum. The resulting spectrum provides information about the electronic structure of the excited state and can be highly sensitive to the molecule's local environment. researchgate.net

Chromatographic and Separation Science Methodologies for 2-(2-Amino-3-bromophenoxy)ethan-1-ol Purity Assessment and Isolation

Chromatographic techniques are essential for separating 2-(2-Amino-3-bromophenoxy)ethan-1-ol from reaction mixtures, for its isolation, and for the precise assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, 2-(2-Amino-3-bromophenoxy)ethan-1-ol possesses polar functional groups, specifically a primary amine (-NH₂) and a primary alcohol (-OH), which render it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. To overcome this limitation, chemical derivatization is an essential prerequisite step. jfda-online.comyoutube.com

Derivatization modifies the analyte's structure to create a more volatile and thermally stable product suitable for GC-MS analysis. youtube.comresearchgate.net This process involves replacing the active hydrogen atoms in the amine and hydroxyl groups with nonpolar functional groups. youtube.com Common derivatization techniques applicable to 2-(2-Amino-3-bromophenoxy)ethan-1-ol include silylation and acylation.

Silylation: This is a widely used method where an organosilicon compound, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com The resulting silyl (B83357) ethers and amines are significantly more volatile and less polar. youtube.com

Acylation: This technique introduces an acyl group, often using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.com These reagents react with the amine and hydroxyl groups to form stable, volatile fluoroacyl derivatives that are also highly responsive to electron capture detection (ECD) if that method is employed. jfda-online.com

Once derivatized, the volatile product can be analyzed using a standard GC-MS system. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). The mass spectrometer serves as the detector, providing mass fragmentation patterns that allow for unequivocal identification of the derivatized compound. The fragmentation pattern would be expected to show characteristic losses of the derivatizing groups and fragments corresponding to the brominated phenoxy ethanol (B145695) backbone.

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Derivatized 2-(2-Amino-3-bromophenoxy)ethan-1-ol Derivative

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-polydimethylsiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

Preparative Chromatography Techniques for Isolation of Reaction Products

In the synthesis of 2-(2-Amino-3-bromophenoxy)ethan-1-ol or its subsequent reactions, a mixture of products, unreacted starting materials, and byproducts is often generated. Preparative chromatography is the primary method for isolating and purifying the desired compound from such mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and scalability. sielc.comsielc.com

For a compound like 2-(2-Amino-3-bromophenoxy)ethan-1-ol, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com In this technique, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. dergipark.org.tr

The separation principle relies on the differential partitioning of the mixture components between the stationary and mobile phases. By carefully controlling the mobile phase composition, often through a gradient elution where the proportion of the organic modifier is increased over time, components can be eluted from the column at different times. A UV detector is commonly used to monitor the column effluent, as the aromatic ring in the target compound provides strong chromophores for detection. nih.gov

Once the analytical method is developed on a smaller scale, it can be scaled up to a preparative scale by using a larger diameter column packed with the same stationary phase material. sielc.comsielc.com Fractions are collected as the separated compounds elute from the column, and those containing the pure product are combined and the solvent is removed to yield the isolated compound.

Table 2: Typical Parameters for Preparative RP-HPLC Isolation of 2-(2-Amino-3-bromophenoxy)ethan-1-ol

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 21.2 mm, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL of concentrated sample solution |

X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. pan.pl This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the solid state. nih.gov For 2-(2-Amino-3-bromophenoxy)ethan-1-ol, this method can confirm its molecular structure and reveal the nature of its intermolecular interactions.

The process begins with the growth of a high-quality single crystal of the compound, which is a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector. The intensities and positions of these reflections are used to calculate an electron density map of the molecule. pan.pl From this map, the positions of the individual atoms can be determined and the molecular structure can be solved and refined.

Table 3: Hypothetical Crystallographic Data for 2-(2-Amino-3-bromophenoxy)ethan-1-ol

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀BrNO₂ |

| Formula Weight | 232.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |

| Volume | 972 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.585 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | R1 < 0.05 |

Environmental and Sustainable Chemistry Considerations for 2 2 Amino 3 Bromophenoxy Ethan 1 Ol Within Academic Research Context

Research on Degradation Pathways and Metabolites of 2-(2-Amino-3-bromophenoxy)ethan-1-ol in Model Systems

No studies detailing the degradation pathways or identifying the metabolites of 2-(2-Amino-3-bromophenoxy)ethan-1-ol were identified.

Life Cycle Assessment Methodologies Applied to 2-(2-Amino-3-bromophenoxy)ethan-1-ol Synthesis and Use

No literature applying life cycle assessment (LCA) methodologies to the synthesis or use of 2-(2-Amino-3-bromophenoxy)ethan-1-ol was found.

Emerging Research Directions and Future Perspectives for 2 2 Amino 3 Bromophenoxy Ethan 1 Ol in Chemical Science

Integration of Artificial Intelligence and Machine Learning in Research on 2-(2-Amino-3-bromophenoxy)ethan-1-ol (e.g., reaction prediction, retrosynthesis)

Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal reaction conditions for transformations involving 2-(2-Amino-3-bromophenoxy)ethan-1-ol. nih.govbeilstein-journals.org For instance, AI algorithms can analyze the electronic and steric environment of the amino, hydroxyl, and bromo functionalities to forecast their reactivity in various chemical settings. This predictive power can guide experimental efforts, saving time and resources by prioritizing reactions with a high probability of success.

Interactive Data Table: Potential AI/ML Applications for 2-(2-Amino-3-bromophenoxy)ethan-1-ol

| Application Area | Specific Task | Potential Impact |

| Reaction Prediction | Predicting regioselectivity of electrophilic aromatic substitution. | Optimization of functionalization of the aromatic ring. |

| Forecasting the outcome of N- and O-alkylation reactions. | Efficient synthesis of derivatives with modified properties. | |

| Estimating yields for catalytic cross-coupling reactions at the bromine site. | Streamlining the synthesis of biaryl structures. | |

| Retrosynthesis | Designing a multi-step synthesis of a complex pharmaceutical intermediate starting from 2-(2-Amino-3-bromophenoxy)ethan-1-ol. | Accelerating drug discovery and development. |

| Identifying alternative, more sustainable synthetic routes to the parent compound itself. | Reducing the environmental impact of chemical synthesis. |